molecular formula C12H6O4 B3271046 s-Indacene-1,3,5,7(2H,6H)-tetrone CAS No. 53910-13-7

s-Indacene-1,3,5,7(2H,6H)-tetrone

Cat. No.: B3271046
CAS No.: 53910-13-7
M. Wt: 214.17 g/mol
InChI Key: IIQAKBNZSYJRLU-UHFFFAOYSA-N
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Description

s-Indacene-1,3,5,7(2H,6H)-tetrone, also known as Janusdione, is a derivative of 1,3-indandione. This compound is notable for its unique structure, which includes four ketone groups positioned symmetrically around an indacene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-1,3,5,7(2H,6H)-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of 1,3-dioxo-5,6-indanedicarboxylic acid with suitable reagents to form the desired tetrone structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring consistent quality control, and implementing cost-effective processes .

Chemical Reactions Analysis

Types of Reactions

s-Indacene-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

s-Indacene-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

    Materials Science: Its structural characteristics are valuable in the development of new materials with specific electronic and optical properties.

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications

Mechanism of Action

The mechanism by which s-Indacene-1,3,5,7(2H,6H)-tetrone exerts its effects involves its interaction with various molecular targets. Its multiple ketone groups allow it to participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but its ability to undergo various chemical transformations is central to its activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Indandione: A precursor to s-Indacene-1,3,5,7(2H,6H)-tetrone, known for its anticoagulant properties.

    1,3-Dioxo-5,6-indanedicarboxylic acid: Another derivative of 1,3-indandione, used in similar applications.

Uniqueness

This compound is unique due to its symmetrical structure and multiple ketone groups, which confer distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .

Properties

IUPAC Name

s-indacene-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQAKBNZSYJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC3=C(C=C2C1=O)C(=O)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298578
Record name s-Indacene-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53910-13-7
Record name s-Indacene-1,3,5,7(2H,6H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53910-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Indacene-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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